![molecular formula C16H13Cl2NO B2380440 (3E)-4-[(3,5-diclorofenil)amino]-3-fenilbut-3-en-2-ona CAS No. 343373-03-5](/img/structure/B2380440.png)
(3E)-4-[(3,5-diclorofenil)amino]-3-fenilbut-3-en-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system consisting of a carbonyl group and a double bond
Aplicaciones Científicas De Investigación
(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one typically involves the reaction of 3,5-dichloroaniline with a suitable α,β-unsaturated ketone. One common method is the Claisen-Schmidt condensation, where 3,5-dichloroaniline reacts with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Mecanismo De Acción
The mechanism of action of (3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4-(3,5-dichloroanilino)-3-phenylbut-2-en-1-one
- (E)-4-(3,5-dichloroanilino)-3-phenylbut-3-en-2-ol
- (E)-4-(3,5-dichloroanilino)-3-phenylbut-3-en-2-thione
Uniqueness
(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one is unique due to its specific substitution pattern and the presence of both electron-withdrawing (dichloro) and electron-donating (anilino) groups. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
(E)-4-(3,5-dichloroanilino)-3-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11(20)16(12-5-3-2-4-6-12)10-19-15-8-13(17)7-14(18)9-15/h2-10,19H,1H3/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVZFVYJXNEKPN-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC(=C1)Cl)Cl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC(=CC(=C1)Cl)Cl)/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2380357.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2380358.png)
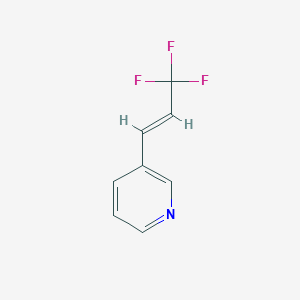
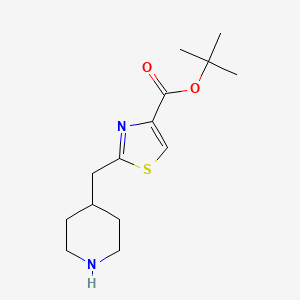
![N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380362.png)
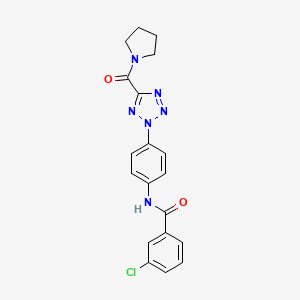
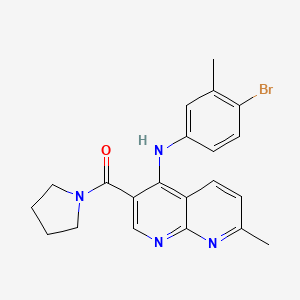

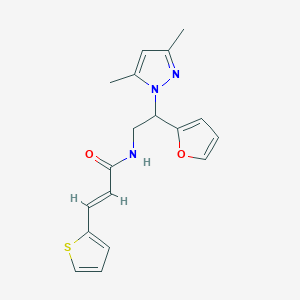

![(2S,3S)-2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide](/img/structure/B2380372.png)
![1-{2-[(4-Bromophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2380374.png)
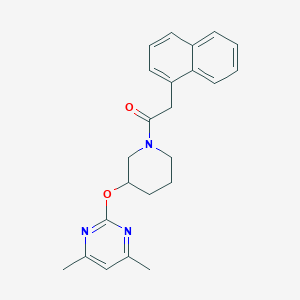
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2380379.png)
